LPA receptor antagonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1614824-42-8 |

|---|---|

Molecular Formula |

C30H26ClNO5S |

Molecular Weight |

548.0 g/mol |

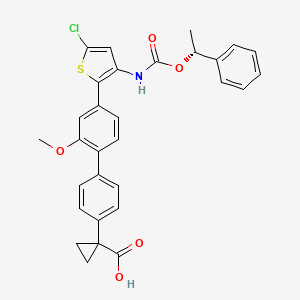

IUPAC Name |

1-[4-[4-[5-chloro-3-[[(1R)-1-phenylethoxy]carbonylamino]thiophen-2-yl]-2-methoxyphenyl]phenyl]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C30H26ClNO5S/c1-18(19-6-4-3-5-7-19)37-29(35)32-24-17-26(31)38-27(24)21-10-13-23(25(16-21)36-2)20-8-11-22(12-9-20)30(14-15-30)28(33)34/h3-13,16-18H,14-15H2,1-2H3,(H,32,35)(H,33,34)/t18-/m1/s1 |

InChI Key |

LYIMNTCVYUXJEZ-GOSISDBHSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)OC(=O)NC2=C(SC(=C2)Cl)C3=CC(=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O)OC |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)NC2=C(SC(=C2)Cl)C3=CC(=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Role of LPA1 Antagonism in Modulating Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidic acid (LPA), a bioactive phospholipid, has emerged as a critical signaling molecule in the tumor microenvironment, promoting cancer cell proliferation, survival, migration, and invasion. Its effects are primarily mediated through a family of G protein-coupled receptors, with the LPA1 receptor being a key player in oncogenesis. Consequently, the development of LPA1 receptor antagonists has become a promising avenue for novel anti-cancer therapies. This technical guide provides an in-depth overview of the function of LPA1 antagonists in cancer cell proliferation, detailing the underlying signaling pathways, presenting quantitative data on their efficacy, and outlining key experimental protocols for their evaluation.

Introduction to LPA1 Signaling in Cancer

Lysophosphatidic acid (LPA) is produced in the tumor microenvironment primarily through the enzymatic activity of autotaxin (ATX), which converts lysophosphatidylcholine (B164491) (LPC) into LPA.[1] LPA then binds to its cognate receptors, LPAR1-6, initiating a cascade of intracellular signaling events. The LPA1 receptor, in particular, is frequently overexpressed in various cancers, including breast, ovarian, prostate, and lung cancer, and its activation is strongly correlated with tumor progression and poor prognosis.[2]

Upon LPA binding, the LPA1 receptor couples to several heterotrimeric G proteins, predominantly Gαi/o, Gαq/11, and Gα12/13, to activate a network of downstream signaling pathways that collectively drive cancer cell proliferation.[3]

Key Signaling Pathways in LPA1-Mediated Cancer Cell Proliferation

The pro-proliferative effects of LPA1 activation are orchestrated by a complex interplay of several major signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action of LPA1 antagonists.

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, survival, and proliferation. LPA1 activation, primarily through Gαi/o, leads to the activation of PI3K, which in turn phosphorylates and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets that promote cell cycle progression and inhibit apoptosis.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling axis in cancer cell proliferation. LPA1 activation can trigger this pathway through both Gαi/o and Gαq/11, leading to the sequential activation of Ras, Raf, MEK, and finally ERK. Phosphorylated ERK translocates to the nucleus to activate transcription factors that drive the expression of genes essential for cell cycle progression.

Rho/ROCK Pathway

The Rho/ROCK pathway is primarily associated with cytoskeletal reorganization, cell migration, and invasion. However, it also plays a role in cell proliferation. LPA1 coupling to Gα12/13 activates the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). ROCK can influence cell cycle progression through the regulation of cyclin D1 and other cell cycle proteins.

Signaling Pathway Diagram

Caption: LPA1 receptor signaling pathways leading to cancer cell proliferation.

LPA1 Antagonists and Their Anti-Proliferative Effects

A number of small molecule antagonists targeting the LPA1 receptor have been developed and evaluated for their anti-cancer properties. These compounds typically act as competitive inhibitors, preventing LPA from binding to and activating the LPA1 receptor, thereby blocking its downstream pro-proliferative signaling.

Quantitative Data on LPA1 Antagonist Activity

The efficacy of LPA1 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize available data for several prominent LPA1 antagonists.

| Antagonist | Target(s) | Ki (μM) | Cell Line | Assay Type | Reference |

| Ki16425 | LPA1, LPA3 | 0.34 (LPA1) | RH7777 | Inositol Phosphate Production | [4] |

| 0.93 (LPA3) | [4] | ||||

| LPA2 | 6.5 | [4] | |||

| Debio-0719 | LPA1, LPA3 | 0.13 (LPA1) | - | - | [5] |

| (R-stereoisomer of Ki16425) | 2.3 (LPA3) | [5] |

| Antagonist | IC50 | Cell Line | Assay Type | Reference |

| Ki16425 | 0.046 μM | chem1 cells | Intracellular Calcium Mobilization | [6] |

| Debio-0719 | 60 nM (LPA1) | - | - | [5] |

| 660 nM (LPA3) | [5] | |||

| AM095 | 233 nM | A2058 melanoma | Chemotaxis | [1] |

| 778 nM | CHO (mouse LPA1) | Chemotaxis | [1] | |

| 0.025 μM | CHO (human LPA1) | Calcium Flux | ||

| 0.023 μM | CHO (mouse LPA1) | Calcium Flux | ||

| ONO-7300243 | 0.16 μM | CHO (human LPA1) | Intracellular Ca2+ Concentration |

Note: While some of the provided IC50 values are for migration or calcium flux assays, they are indicative of the antagonist's potency in blocking LPA1 signaling which is upstream of proliferation.

Experimental Protocols for Evaluating LPA1 Antagonists

Rigorous and standardized experimental protocols are essential for the preclinical evaluation of LPA1 antagonists. The following sections detail the methodologies for key in vitro assays used to assess their impact on cancer cell proliferation and related processes.

Cell Proliferation/Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the LPA1 antagonist for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the antagonist.

Experimental Workflow Diagram

Caption: Workflow for an MTT cell proliferation assay.

Transwell Migration Assay

This assay assesses the ability of an LPA1 antagonist to inhibit cancer cell migration towards an LPA gradient.

Protocol:

-

Chamber Preparation: Place 8.0 µm pore size Transwell inserts into a 24-well plate.

-

Chemoattractant: Add medium containing LPA (e.g., 1 µM) to the lower chamber.

-

Cell Seeding: Resuspend serum-starved cancer cells in serum-free medium with or without the LPA1 antagonist and seed them into the upper chamber (e.g., 1 x 10^5 cells/well).

-

Incubation: Incubate the plate for 12-24 hours at 37°C.

-

Cell Removal: Remove non-migrated cells from the upper surface of the insert with a cotton swab.

-

Staining: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Quantification: Count the number of migrated cells in several microscopic fields.

Wound Healing (Scratch) Assay

This assay measures the effect of an LPA1 antagonist on the collective migration of a sheet of cancer cells.

Protocol:

-

Monolayer Culture: Grow cancer cells to a confluent monolayer in a 6-well plate.

-

Scratch Creation: Create a "wound" or scratch in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh medium containing the LPA1 antagonist or vehicle control.

-

Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is closed.

-

Data Analysis: Measure the width of the wound at each time point and calculate the percentage of wound closure.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to determine the effect of LPA1 antagonists on the phosphorylation status of key proteins in the LPA1 signaling pathways.

Protocol:

-

Cell Treatment: Treat serum-starved cancer cells with LPA in the presence or absence of the LPA1 antagonist for a short duration (e.g., 5-30 minutes).

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Logical Relationship Diagram

Caption: Logical flow of in vitro experiments to evaluate LPA1 antagonists.

Conclusion

The LPA1 receptor represents a compelling target for anti-cancer drug development. LPA1 antagonists have demonstrated the ability to inhibit key signaling pathways that drive cancer cell proliferation. The quantitative data, though still emerging for a broad range of cancer types, supports the continued investigation of these compounds. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel LPA1 antagonists, facilitating the identification and development of promising new therapies for the treatment of cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD-1839 (Iressa), an epidermal growth factor receptor-selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual Activity Lysophosphatidic Acid Receptor Pan-Antagonist/Autotaxin Inhibitor Reduces Breast Cancer Cell Migration In vitro and Causes Tumor Regression In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting lysophosphatidic acid receptor type 1 with Debio 0719 inhibits spontaneous metastasis dissemination of breast cancer cells independently of cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting lysophosphatidic acid receptor with Ki16425 impedes T cell lymphoma progression through apoptosis induction, glycolysis inhibition, and activation of antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

The Discovery and History of LPA1 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target, particularly in the context of fibrotic diseases. Its ligand, lysophosphatidic acid (LPA), is a bioactive phospholipid that mediates a wide range of cellular processes, including cell proliferation, migration, and survival. Dysregulation of the LPA-LPA1 signaling axis has been implicated in the pathogenesis of various disorders, most notably idiopathic pulmonary fibrosis (IPF). This has spurred extensive research and development efforts to identify and characterize small molecule antagonists of the LPA1 receptor. This technical guide provides an in-depth overview of the discovery and history of LPA1 receptor antagonists, detailing the key milestones, experimental methodologies, and signaling pathways that have shaped our understanding of this important therapeutic target.

History and Discovery of LPA1 Receptor Antagonists

The journey to develop LPA1 receptor antagonists has been marked by a progression from early lipid-like compounds to highly potent and selective small molecules, some of which have advanced into clinical trials.

Early Developments: Initial exploration into LPA receptor modulation focused on derivatives of LPA itself. However, the therapeutic utility of these lipid-based molecules was limited by poor pharmacokinetic properties. A significant breakthrough came with the discovery of the first non-lipid LPA1 receptor antagonists. Among the pioneering compounds was VPC12249 , a dual LPA1/LPA3 antagonist.[1] This compound and its analogs provided crucial tools for elucidating the physiological roles of LPA1 and validating it as a drug target.

Emergence of Selective Small Molecules: Subsequent research efforts focused on improving selectivity and drug-like properties. This led to the discovery of potent and selective LPA1 antagonists such as Ki16425 , which exhibits selectivity for LPA1 and LPA3 over other LPA receptor subtypes.[1] These early antagonists were instrumental in demonstrating the therapeutic potential of LPA1 blockade in preclinical models of various diseases, including fibrosis.

Advancement to Clinical Candidates: The last decade has witnessed the development of several LPA1 antagonists with improved potency, selectivity, and pharmacokinetic profiles, leading to their evaluation in clinical trials. Notable among these are compounds developed by Bristol Myers Squibb. BMS-986020 (the prodrug of AM095) showed promise in a Phase 2 clinical trial for IPF by significantly slowing the decline in lung function.[2] However, its development was halted due to off-target hepatobiliary toxicity. This led to the development of a second-generation antagonist, BMS-986278 , with an improved safety profile.[2] BMS-986278 has also demonstrated a reduction in the rate of lung function decline in patients with IPF in a Phase 2 study and is being further investigated.[3][4] Other companies have also been active in this space, with compounds like SAR100842 being investigated for systemic sclerosis.[5]

LPA1 Receptor Signaling Pathways

The LPA1 receptor is a pleiotropic GPCR that couples to at least three distinct G protein families: Gαi/o, Gαq/11, and Gα12/13. Activation of these pathways by LPA initiates a cascade of downstream signaling events that ultimately mediate the diverse cellular responses associated with LPA1.

Gαq/11 Pathway

Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is primarily associated with cellular responses such as smooth muscle contraction and cell proliferation.

Gαi/o Pathway

The Gαi/o pathway is primarily inhibitory. Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gαi/o protein can also activate other signaling molecules, including phosphoinositide 3-kinase (PI3K), which in turn activates the Akt and mitogen-activated protein kinase (MAPK) pathways, promoting cell survival and proliferation.

Gα12/13 Pathway

The Gα12/13 pathway is critically involved in regulating the actin cytoskeleton. Activation of Gα12/13 leads to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which promotes the formation of stress fibers and focal adhesions, thereby regulating cell shape, migration, and contraction.

Quantitative Data for LPA1 Receptor Antagonists

The following table summarizes the in vitro potency of several key LPA1 receptor antagonists. The data is compiled from various sources and represents a snapshot of the publicly available information.

| Compound | Target(s) | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference(s) |

| VPC12249 | LPA1/LPA3 | GTPγS Binding | Human | - | 18 (LPA1) | [3] |

| Ki16425 | LPA1/LPA3 | Inositol Phosphate | Rat | - | 340 (LPA1) | [6] |

| GTPγS Binding | Human | - | 250 (LPA1) | [7] | ||

| AM095 | LPA1 | GTPγS Binding | Human | 980 | - | [8] |

| Calcium Flux | Human | 25 | - | [9] | ||

| Chemotaxis | Human | 233 | - | [8] | ||

| BMS-986020 | LPA1 | Calcium Mobilization | Human | - | - | [10] |

| BMS-986278 | LPA1 | - | Human | - | 6.9 | [2] |

| SAR100842 | LPA1 | Calcium Flux | Human | 50-100 | - | [11] |

| AM966 | LPA1 | Calcium Release | Human | 17 | - | [12] |

| Chemotaxis | Human | 181 | - | [12] | ||

| ONO-7300243 | LPA1 | - | - | 160 | - | [6] |

Key Experimental Protocols

The development and characterization of LPA1 receptor antagonists rely on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Assays

This assay is used to determine the affinity of a test compound for the LPA1 receptor by measuring its ability to displace a radiolabeled ligand.

Detailed Protocol:

-

Membrane Preparation: Membranes are prepared from cell lines stably overexpressing the human LPA1 receptor (e.g., CHO or HEK293 cells).[13][14] Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a suitable buffer and stored at -80°C.[14]

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-LPA) and varying concentrations of the unlabeled test compound.[13][15] The incubation is typically performed in a binding buffer at room temperature for a defined period to reach equilibrium.[14]

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.[14] The filters are then washed with cold wash buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.[14]

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]

This functional assay measures the activation of G proteins coupled to the LPA1 receptor. Antagonists are evaluated for their ability to inhibit agonist-stimulated [35S]GTPγS binding.

Detailed Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells overexpressing the LPA1 receptor.[9][16]

-

Reaction Mixture: The assay is performed in a buffer containing MgCl2, GDP, and saponin.[9][16]

-

Incubation: Cell membranes are incubated with [35S]GTPγS, a sub-maximal concentration of LPA (to stimulate G protein activation), and varying concentrations of the antagonist.[17][18]

-

Termination and Separation: The reaction is stopped by rapid filtration, and the filters are washed to remove unbound [35S]GTPγS.[17][19]

-

Detection and Analysis: The amount of [35S]GTPγS bound to the G proteins on the filter is quantified by scintillation counting. IC50 values are determined by plotting the inhibition of LPA-stimulated [35S]GTPγS binding against the antagonist concentration.[18]

This assay measures the increase in intracellular calcium concentration following LPA1 receptor activation via the Gαq/11 pathway.

Detailed Protocol:

-

Cell Culture: Cells expressing the LPA1 receptor are seeded into 96-well plates and grown to confluence.[10][12]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific period at 37°C.[10][12]

-

Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR). Varying concentrations of the antagonist are added to the wells and pre-incubated.[10][12]

-

Agonist Stimulation: A solution of LPA is then added to stimulate the receptor and induce a calcium response.[10][12]

-

Data Acquisition and Analysis: The fluorescence intensity is measured over time. The inhibitory effect of the antagonist is determined by the reduction in the LPA-induced calcium peak, and IC50 values are calculated.[10][12]

This assay measures the recruitment of β-arrestin to the activated LPA1 receptor, a key event in GPCR desensitization and signaling.

Detailed Protocol:

-

Cell Line: A specialized cell line is used that co-expresses the LPA1 receptor fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.[20][21]

-

Compound Incubation: The cells are plated and incubated with varying concentrations of the antagonist.[20][21]

-

Agonist Stimulation: An agonist (LPA) is added to stimulate the receptor and induce β-arrestin recruitment.[20][21]

-

Signal Detection: Upon recruitment, the two enzyme fragments come into proximity, forming a functional enzyme that acts on a substrate to produce a detectable signal (e.g., chemiluminescence).[20][21]

-

Data Analysis: The inhibition of the agonist-induced signal by the antagonist is measured, and IC50 values are determined.[20]

In Vivo Assay

This is a widely used animal model to evaluate the anti-fibrotic efficacy of LPA1 receptor antagonists.

Detailed Protocol:

-

Animal Model: C57BL/6 mice are commonly used as they are susceptible to bleomycin-induced fibrosis.[20]

-

Induction of Fibrosis: On day 0, mice are anesthetized, and a single intratracheal dose of bleomycin (B88199) sulfate (B86663) is administered to induce lung injury and subsequent fibrosis.[20][22] Control animals receive saline.

-

Compound Administration: The LPA1 receptor antagonist is typically administered orally, once or twice daily, starting from day 0 or after the initial inflammatory phase (e.g., day 7).[22]

-

Endpoint Analysis: At a predetermined time point (e.g., day 14 or 21), the mice are euthanized, and the lungs are harvested.

-

Assessment of Fibrosis: The extent of fibrosis is evaluated using several methods:

-

Histology: Lung sections are stained with Masson's trichrome or Picrosirius red to visualize collagen deposition and assess the degree of fibrosis using a scoring system (e.g., Ashcroft score).[20]

-

Collagen Content: The total lung collagen content is quantified using a hydroxyproline (B1673980) assay.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts and cytokine levels.[20]

-

Conclusion

The discovery and development of LPA1 receptor antagonists represent a significant advancement in the pursuit of effective treatments for fibrotic diseases. From the early exploration of lipid-like molecules to the current generation of potent and selective small molecule antagonists in clinical development, the field has made remarkable progress. The detailed understanding of LPA1 signaling pathways and the establishment of robust in vitro and in vivo assays have been instrumental in this journey. As our knowledge continues to expand, the therapeutic potential of targeting the LPA-LPA1 axis holds great promise for patients suffering from debilitating fibrotic conditions.

References

- 1. Ki16425 (LPA Receptor Antagonist) - Echelon Biosciences [echelon-inc.com]

- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. rndsystems.com [rndsystems.com]

- 8. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. resources.revvity.com [resources.revvity.com]

- 22. benchchem.com [benchchem.com]

Structural Biology of the LPA1 Receptor with Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural biology of the Lysophosphatidic Acid Receptor 1 (LPA1), with a particular focus on its complexes with antagonists. Understanding the three-dimensional structure of LPA1 in its inactive state is crucial for the rational design of novel therapeutics targeting a range of conditions, including fibrosis, cancer, and neuropathic pain.[1][2] This document summarizes key structural data, details the experimental protocols for structure determination, and illustrates the associated signaling pathways.

Core Structural Insights from Antagonist-Bound LPA1

The determination of the crystal structure of the human LPA1 receptor in complex with various antagonists has provided invaluable insights into its architecture and the molecular basis of its inhibition.[3][4] These structures reveal the canonical seven-transmembrane α-helical bundle characteristic of G protein-coupled receptors (GPCRs). The antagonist binding pocket is located within the transmembrane domain, accessible from the extracellular space.[3][5]

Structural comparisons with the related sphingosine-1-phosphate receptor (S1P1) have highlighted key differences in the ligand entry pathway and binding pocket shape, which can be exploited for the design of selective LPA1 antagonists.[3][5] Notably, the orientation of transmembrane helix I in LPA1 is shifted, closing a potential gap for ligand entry from the membrane that is observed in S1P1.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data from the publicly available crystal structures of the LPA1 receptor in complex with antagonists.

| PDB ID | Antagonist | Resolution (Å) | R-Value Work | R-Value Free |

| 4Z34 | ONO-9780307 | 2.80 | 0.269 | 0.291 |

| 4Z35 | ONO-0749053 | 3.00 | 0.277 | 0.298 |

| 4Z36 | ONO-3080573 | 2.90 | 0.272 | 0.292 |

Data sourced from the RCSB Protein Data Bank.[6]

LPA1 Receptor Signaling Pathways

LPA1 activation by its endogenous ligand, lysophosphatidic acid (LPA), triggers a cascade of intracellular signaling events by coupling to multiple heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13.[2][7][8] These G proteins, in turn, modulate the activity of various downstream effectors, leading to diverse cellular responses such as proliferation, migration, and cytoskeletal rearrangement.[7][9] Antagonists block the initiation of these signaling cascades by stabilizing the inactive conformation of the receptor.

Caption: LPA1 receptor signaling pathways.

Experimental Protocols for Structural Studies

The determination of the high-resolution structure of the LPA1 receptor in complex with an antagonist is a multi-step process that involves protein expression, purification, crystallization, and X-ray diffraction data collection. The following is a generalized workflow based on established methods for GPCR structural biology.[10]

Caption: Experimental workflow for LPA1 structure determination.

Detailed Methodologies

1. LPA1 Receptor Expression and Purification

-

Gene Construction and Expression: The human LPA1 gene is typically codon-optimized for expression in insect (e.g., Spodoptera frugiperda, Sf9) or mammalian (e.g., HEK293) cells. To enhance stability and crystallization, the native N- and C-termini may be truncated, and a fusion partner such as T4 lysozyme (B549824) (T4L) or BRIL (apocytochrome b562RIL) can be inserted into an intracellular loop. An affinity tag (e.g., His-tag) and a cleavage site for a protease (e.g., TEV or 3C) are often added to the N- or C-terminus for purification.

-

Cell Culture and Virus Infection (for insect cells): Sf9 cells are grown in suspension culture to a high density and infected with a recombinant baculovirus encoding the LPA1 construct. The antagonist of interest is added to the culture medium to promote the formation and stabilization of the receptor-antagonist complex.

-

Membrane Preparation and Solubilization: Cells are harvested, and crude membranes are prepared by osmotic lysis and centrifugation. The membrane-bound LPA1-antagonist complex is then solubilized using a mild detergent (e.g., dodecyl-β-D-maltoside (DDM) supplemented with cholesteryl hemisuccinate (CHS)).

-

Affinity Chromatography: The solubilized receptor is purified using immobilized metal affinity chromatography (IMAC) via its His-tag. The column is washed extensively to remove non-specifically bound proteins.

-

Fusion Protein Cleavage and Size-Exclusion Chromatography: The affinity tag and/or fusion partner may be removed by enzymatic cleavage. The final purification step is typically size-exclusion chromatography (SEC) to isolate the monodisperse LPA1-antagonist complex.

2. Crystallization

-

Lipidic Cubic Phase (LCP) Crystallization: This is a common and effective method for crystallizing membrane proteins. The purified LPA1-antagonist complex is reconstituted into a lipidic cubic phase by mixing with a lipid such as monoolein. The protein-laden LCP is then dispensed in small boli onto a glass plate and overlaid with a precipitant solution. Crystals grow within the LCP matrix.

-

Vapor Diffusion: While less common for initial GPCR crystallization, hanging drop or sitting drop vapor diffusion can also be employed. In this method, a drop containing the purified receptor, detergent, and precipitant is equilibrated against a larger reservoir of precipitant solution.

3. Data Collection and Structure Determination

-

Crystal Harvesting and Cryo-Cooling: Crystals are harvested from the LCP or vapor diffusion setup and flash-cooled in liquid nitrogen, often with the aid of a cryoprotectant, to prevent radiation damage during X-ray exposure.

-

X-ray Diffraction: Diffraction data are collected at a synchrotron radiation source.

-

Structure Solution and Refinement: The structure is solved using molecular replacement, using a previously determined GPCR structure as a search model. The initial model is then refined against the experimental diffraction data, and the antagonist molecule is built into the electron density map. The final model is validated for its geometric and stereochemical quality.

This guide provides a foundational understanding of the structural biology of the LPA1 receptor in its antagonist-bound state. The detailed structural information and methodologies presented herein are intended to support further research and the development of novel LPA1-targeted therapeutics.

References

- 1. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. “Crystal” clear? Lysophospholipid receptor structure insights and controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EMDB-61033: Cryo-EM structure of LPA1-G13 complex with LPA - Yorodumi [pdbj.org]

- 9. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystallization of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

LPA1 Receptor Downstream Signaling Targets: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPA1-6). Among these, the LPA1 receptor is a key mediator of LPA signaling and has been implicated in numerous physiological and pathological processes, including wound healing, fibrosis, and cancer.[1][2][3] This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by the LPA1 receptor, methodologies for their study, and quantitative data to support further research and drug development efforts.

Core Signaling Pathways

The LPA1 receptor is a versatile signaling hub that couples to at least three major families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13.[2][4] Activation of these distinct G protein subtypes by LPA initiates divergent downstream signaling cascades, leading to a wide array of cellular responses.

Gαi/o-Mediated Signaling

Upon activation by LPA, the Gαi/o pathway is primarily associated with the inhibition of adenylyl cyclase and the activation of the phosphatidylinositol 3-kinase (PI3K)-AKT pathway and the Ras-MAPK/ERK cascade.[5][6][7]

-

Adenylyl Cyclase Inhibition: The Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8] This can modulate the activity of cAMP-dependent protein kinase (PKA) and other downstream effectors.

-

PI3K/AKT Pathway: The Gβγ subunits released from Gαi/o can activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as AKT (also known as protein kinase B). This leads to the activation of AKT, a crucial kinase that promotes cell survival, proliferation, and growth.[5][9]

-

MAPK/ERK Pathway: The Gβγ subunits can also activate the Ras-Raf-MEK-ERK cascade, a central signaling pathway that regulates cell proliferation, differentiation, and survival.[5][10]

Gαq/11-Mediated Signaling

The coupling of the LPA1 receptor to the Gαq/11 family of G proteins activates phospholipase C (PLC).[4][11]

-

PLC Activation and Second Messenger Generation: Activated PLC cleaves PIP2 into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration activates various calcium-dependent enzymes and signaling pathways.

-

PKC Activation: DAG, in conjunction with intracellular calcium, activates protein kinase C (PKC), which phosphorylates a wide range of substrate proteins, thereby regulating cellular processes such as cell growth, differentiation, and apoptosis.

Gα12/13-Mediated Signaling

Activation of the Gα12/13 pathway by the LPA1 receptor is critically involved in regulating the actin cytoskeleton through the activation of the small GTPase RhoA.[2][4][12]

-

RhoA Activation: Gα12/13 proteins directly interact with and activate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn catalyze the exchange of GDP for GTP on RhoA, leading to its activation.

-

ROCK Activation and Cytoskeletal Reorganization: Activated RhoA stimulates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation. This promotes actin-myosin contractility, stress fiber formation, and focal adhesion assembly, which are essential for cell migration, contraction, and morphological changes.[13]

Quantitative Data on LPA1 Receptor Signaling

The following tables summarize quantitative data from various studies on the activation of downstream signaling pathways by the LPA1 receptor.

Table 1: LPA-induced Calcium Mobilization

| Cell Line | LPA Analog | EC50 (nM) | Reference |

| Human Lung Fibroblasts | 18:1 LPA | 10 - 100 | [11] |

| CHO cells (mouse LPA1) | 18:1 LPA | ~10 | [14] |

| A2058 melanoma cells | 18:1 LPA | ~100 | [14] |

Table 2: LPA-induced ERK Phosphorylation

| Cell Line | LPA Analog | EC50 (nM) | Reference |

| Human Lung Fibroblasts | 18:1 LPA | 1 - 10 | [11] |

| Pancreatic Cancer Cells | 18:1 LPA | Not specified | [15] |

| MG-63 Osteosarcoma Cells | 18:1 LPA | 100 - 1000 | [16] |

Table 3: LPA-induced RhoA Activation

| Cell Line | Time Point | Fold Increase in RhoA-GTP | Reference |

| Primary Human T cells | 1 min | ~2.5 | [17] |

| Primary Human T cells | 2 min | ~1.5 | [17] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible study of LPA1 receptor signaling.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.

Detailed Protocol:

-

Cell Seeding: Seed cells (e.g., CHO cells stably expressing LPA1) into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with the buffer to remove any extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence for a short period before adding the agonist.

-

Stimulation: Add varying concentrations of LPA to the wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence microplate reader.

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

ERK Phosphorylation Assay (Western Blotting)

This assay detects the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK.

Detailed Protocol:

-

Cell Culture and Starvation: Culture cells to near confluence and then serum-starve them for 12-24 hours to reduce basal ERK phosphorylation.

-

Stimulation: Treat the cells with different concentrations of LPA for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK or a loading control (e.g., GAPDH or β-actin).

RhoA Activation Assay (G-LISA)

This assay measures the level of active, GTP-bound RhoA.

Detailed Protocol:

-

Cell Culture and Stimulation: Culture and serum-starve cells as described for the ERK phosphorylation assay. Stimulate with LPA for the desired time.

-

Cell Lysis: Lyse the cells with the provided lysis buffer from a commercial G-LISA kit.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

G-LISA Assay:

-

Add equal amounts of protein lysate to the wells of a Rho-GTP binding 96-well plate.

-

Incubate the plate to allow the active RhoA in the lysate to bind to the Rho-GTP binding domains coated on the plate.

-

Wash the wells to remove unbound proteins.

-

Add a primary antibody specific for RhoA.

-

Wash and add an HRP-conjugated secondary antibody.

-

Add a colorimetric HRP substrate and measure the absorbance using a microplate reader.

-

-

Data Analysis: The absorbance is directly proportional to the amount of active RhoA in the sample.

Conclusion

The LPA1 receptor is a multifaceted signaling molecule that activates a complex network of downstream pathways, including the Gαi/o, Gαq/11, and Gα12/13 cascades. These pathways converge to regulate a wide range of cellular functions that are critical in both normal physiology and disease. A thorough understanding of these signaling targets and the availability of robust experimental protocols are essential for the development of novel therapeutics targeting the LPA1 receptor for the treatment of fibrosis, cancer, and other LPA1-mediated pathologies.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. benchchem.com [benchchem.com]

- 3. Roles of lysophosphatidic acid (LPA) receptor-mediated signaling in cancer cell biology - ProQuest [proquest.com]

- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Lysophosphatidic acid signaling through LPA receptor subtype 1 induces colony scattering of gastrointestinal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Mechanisms in LPA-induced tumor cell migration: critical role of phosphorylated ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Physiological Role of LPA1 Receptor Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the lysophosphatidic acid receptor 1 (LPA1), detailing its core signaling pathways, physiological and pathophysiological roles, and the experimental methodologies used to investigate its function. LPA1 has emerged as a critical mediator in a range of biological processes and a compelling therapeutic target for diseases including fibrosis, cancer, and neuro-inflammatory disorders.

Introduction to LPA and the LPA1 Receptor

Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as a potent extracellular signaling molecule, mediating a wide array of cellular responses essential for development, wound healing, and pathophysiology.[1] Its effects are transduced through at least six G protein-coupled receptors (GPCRs), designated LPA1–6.[1][2] Among these, the LPA1 receptor is the most widely expressed and studied.[3] It is deeply implicated in driving fundamental cell behaviors such as migration, proliferation, survival, and contraction.[4] Dysregulation of the LPA-LPA1 signaling axis is a key factor in the progression of numerous chronic diseases, establishing it as a core pathological pathway and a promising target for therapeutic intervention.[1][2]

LPA1 Receptor Signaling Pathways

LPA1 is a Class A rhodopsin-like GPCR that couples to at least three major families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13.[1][2][3] The activation of these distinct G proteins by LPA initiates divergent downstream signaling cascades, leading to a wide array of cellular responses.

-

Gαi/o Pathway: Coupling to Gαi/o leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels.[5] This pathway also activates the Phosphoinositide 3-kinase (PI3K)-Akt cascade, promoting cell survival, and the Ras-MAPK/ERK pathway, which is crucial for cell proliferation.[2][3][6]

-

Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][5] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC), influencing a variety of cellular processes.[3][5]

-

Gα12/13 Pathway: This pathway is fundamentally linked to cytoskeletal reorganization. Activation of Gα12/13 leads to the stimulation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[2][6] The RhoA/ROCK cascade is a primary driver of stress fiber formation, cell contraction, and migration.[2][6]

Physiological and Pathophysiological Roles of LPA1

LPA1 signaling is integral to numerous physiological processes, and its dysregulation is a hallmark of several major diseases.

Fibrosis

The LPA-LPA1 axis is a core pathway in the pathogenesis of fibrosis across multiple organs, including the lung, kidney, and skin.[1][4] It drives aberrant wound-healing responses characterized by excessive fibroblast activity and extracellular matrix deposition.[4]

-

Pulmonary Fibrosis: In idiopathic pulmonary fibrosis (IPF), LPA levels are elevated in bronchoalveolar lavage fluid.[7][8] LPA1 signaling promotes fibroblast recruitment, proliferation, resistance to apoptosis, and vascular leak, all of which contribute to fibrotic progression.[4][7] Mice lacking the LPA1 receptor are markedly protected from bleomycin-induced pulmonary fibrosis.[7]

-

Renal and Dermal Fibrosis: LPA1 activation also promotes renal interstitial fibrosis and is implicated in the fibrosis associated with systemic sclerosis.[1][8] Inhibition of LPA1 has been shown to have profound anti-fibrotic effects in mouse models of both kidney and skin fibrosis.[4][8]

Neurobiology

LPA1 signaling plays a critical role in the development and function of the central nervous system (CNS).[9] Its expression is tightly regulated, appearing in neuroepithelial cells during development and in myelinating glia in the adult brain.[9][10]

-

Neurodevelopment: LPA1 is crucial for cerebral cortex formation.[11] Lpar1-deficient mice exhibit defects in cerebral development, including reduced neurogenesis and loss of cortical layer cellularity.[11]

-

Psychiatric Disorders: Phenotypes observed in Lpar1 knockout mice, such as deficits in prepulse inhibition and altered serotonin (B10506) (5-HT) neurotransmitter homeostasis, resemble changes seen in psychiatric diseases like schizophrenia.[10][11]

-

Neuropathic Pain: LPA1 signaling is implicated in the development of neuropathic pain, and its conditional deletion in specific cell types can mediate this effect.[12]

Oncology

LPA1 signaling is frequently dysregulated in cancer, where it promotes tumor progression, invasion, and metastasis.[5][13][14]

-

Cell Migration and Invasion: LPA1 is a primary mediator of LPA-stimulated cell migration in various cancers, including gastrointestinal and breast cancer.[5][13] It induces colony scattering, an early step in cancer invasion.[5]

-

Proliferation and Survival: LPA1 activation can drive cancer cell proliferation.[15][16] In prostate cancer, LPA1 expression is higher in cancerous tissue and renders cells responsive to LPA-induced growth.[16]

-

Metastasis: LPA1 signaling stimulates tumor cell adhesion and motility, contributing to metastasis.[13] Inhibition of LPA1 has been shown to suppress metastasis and induce dormancy at secondary tumor sites in breast cancer models.[13] In bone metastases, LPA1 mediates the LPA-induced production of cytokines like IL-6, which in turn controls osteoclast recruitment.[15]

Inflammation

LPA1 is a key player in inflammatory processes, often acting as a pro-inflammatory mediator.[17][18]

-

Lung Inflammation: LPA1 contributes to lipopolysaccharide (LPS)-induced lung inflammation.[17] Blocking LPA1 signaling attenuates the inflammatory response, reducing IL-6 release and the infiltration of inflammatory cells into the alveolar space in murine models.[17]

-

Macrophage Function: LPA1 is expressed on monocytes and macrophages and can influence their polarization and function, contributing to inflammatory diseases.[18][19]

-

Intestinal Barrier Function: LPA1 plays a role in maintaining intestinal epithelial barrier integrity.[20] Mice lacking LPA1 have increased epithelial permeability, leading to elevated inflammatory cytokine expression and increased susceptibility to colitis.[20]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on LPA1 receptor signaling.

Table 1: LPA1 Ligand Binding Affinities

| Ligand (LPA Species) | Receptor | Kd (nM) | Assay Method | Source |

|---|---|---|---|---|

| 1-oleoyl (18:1) | Human LPA1 | 2.08 ± 1.32 | Free-Solution Assay (FSA-CIR) | [21] |

| 1-palmitoyl (16:0) | Human LPA1 | 1.69 ± 0.1 | Free-Solution Assay (FSA-CIR) | [21] |

| 1-linoleoyl (18:2) | Human LPA1 | 2.83 ± 1.64 | Free-Solution Assay (FSA-CIR) | [21] |

| 1-arachidonoyl (20:4) | Human LPA1 | 2.59 ± 0.481 | Free-Solution Assay (FSA-CIR) |[21] |

Table 2: Effects of LPA1 Deletion/Inhibition in Disease Models

| Disease Model | System | Key Finding | Magnitude of Effect | Source |

|---|---|---|---|---|

| Bleomycin-Induced Fibrosis | Mouse (Lung) | Lpar1-/- mice are protected from fibrosis and mortality. | Marked reduction in fibrosis | [7] |

| Dextran Sulfate (B86663) Sodium (DSS) | Mouse (Colon) | Lpar1-/- mice exhibit exacerbated colitis. | Increased epithelial permeability and cytokine expression | [20] |

| 4T1 Spontaneous Metastasis | Mouse (Breast Cancer) | LPA1 inhibitor (Debio-0719) suppresses metastasis. | Statistically significant reduction in lung metastases (p < 0.001) | [13] |

| Lipopolysaccharide (LPS) Challenge | Mouse (Lung) | Lpar1-/- or Ki16425 treatment reduces inflammation. | Decreased IL-6 in BAL fluid and reduced cell infiltration | [17] |

| Prepulse Inhibition Test | Mouse (CNS) | Lpar1-/- mice show a marked deficit in prepulse inhibition. | Phenotype resembles psychiatric disease models |[10] |

Experimental Protocols and Methodologies

A variety of in vitro and in vivo assays are used to elucidate the function of LPA1.

Chemotaxis (Boyden Chamber) Assay

This assay measures the chemotactic response of cells to a chemoattractant like LPA and is used to assess the efficacy of LPA1 antagonists.

Protocol:

-

Cell Preparation: Culture cells (e.g., A2058 melanoma, MDA-MB-231 breast cancer) to ~80% confluency. Serum-starve cells overnight (e.g., in RPMI 1640 with 0.1% BSA) to reduce basal signaling.[22][23]

-

Chamber Preparation: Use a Boyden chamber plate with a porous membrane (e.g., 8 µm pore size). The underside of the membrane is often pre-coated with an extracellular matrix protein like collagen I (50 µg/ml) to facilitate cell adhesion.[23]

-

Loading:

-

Lower Chamber: Add serum-free media containing the chemoattractant (LPA) at various concentrations.

-

Upper Chamber: Resuspend serum-starved cells in serum-free media and add them to the upper chamber. For antagonist studies, pre-incubate the cells with the LPA1 antagonist for ~30 minutes before plating.[23]

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for migration to occur (e.g., 3-6 hours).[23]

-

Quantification:

-

Remove the upper chamber and gently wipe away non-migrated cells from the top surface of the membrane with a cotton swab.[23]

-

Fix and stain the migrated cells on the underside of the membrane (e.g., with Diff-Quik stain or DAPI).

-

Count the number of migrated cells in several fields of view using a microscope. Data is typically expressed as the number of migrated cells per field or as a percentage of the control.

-

Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used in vivo model to study fibrotic disease and test anti-fibrotic therapies targeting LPA1.[1]

Protocol:

-

Animal Model: Use mice (e.g., C57BL/6 wild-type and Lpar1-/- littermates).

-

Induction: Anesthetize the mouse and administer a single intratracheal injection of bleomycin (B88199) sulfate (e.g., 1.5 - 3.0 U/kg) dissolved in sterile saline. Control animals receive an equal volume of saline.[1]

-

Monitoring: Monitor animals for weight loss and signs of distress. For therapeutic studies, administration of an LPA1 antagonist (e.g., via oral gavage) would begin at a specified time point post-bleomycin challenge.

-

Endpoint Analysis: Euthanize animals at a predetermined time point (typically 14-28 days post-injury).[1]

-

Sample Collection:

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure cell counts, protein concentration (as an indicator of vascular leak), and LPA levels.

-

Lung Tissue: Perfuse and harvest the lungs. One lobe can be used for histology (fixed in formalin, embedded in paraffin) and the other for biochemical analysis.

-

-

Fibrosis Quantification:

-

Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition. Score fibrosis using the Ashcroft scoring system.

-

Biochemistry: Measure the total lung collagen content using a Sircol collagen assay or by quantifying hydroxyproline (B1673980) levels.

-

Gene Expression: Analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Ctgf) via qRT-PCR.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following LPA1 activation, a hallmark of Gαq/11 coupling.

Protocol:

-

Cell Preparation: Plate cells (e.g., Human Lung Fibroblasts) in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer (e.g., HBSS) for 30-60 minutes at 37°C. The dye will enter the cells and be cleaved into its active, calcium-binding form.

-

Washing: Gently wash the cells to remove excess extracellular dye.

-

Measurement: Use a plate reader equipped with fluorescence detection (e.g., FLIPR or FlexStation).

-

Establish a stable baseline fluorescence reading for each well.

-

Inject LPA or other agonists directly into the wells while continuously recording fluorescence.

-

The binding of Ca2+ to the dye results in a sharp increase in fluorescence intensity.

-

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity over baseline or the area under the curve. Dose-response curves can be generated to determine agonist potency (EC50).

Conclusion

The LPA1 receptor is a central node in a complex signaling network that governs a multitude of critical cellular functions. Its well-documented roles in driving pro-fibrotic, pro-inflammatory, and oncogenic processes have established it as a high-value therapeutic target.[1][4][15] The continued development of selective LPA1 antagonists and a deeper understanding of its signaling intricacies hold significant promise for the treatment of a wide range of debilitating diseases. This guide provides a foundational resource for professionals engaged in the research and development of novel therapeutics targeting this pivotal receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Lysophosphatidic acid signaling through LPA receptor subtype 1 induces colony scattering of gastrointestinal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The lysophosphatidic acid receptor LPA1 links pulmonary fibrosis to lung injury by mediating fibroblast recruitment and vascular leak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LPA1 receptor-deficient mice have phenotypic changes observed in psychiatric disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lpar1 lysophosphatidic acid receptor 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. mdpi.com [mdpi.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Expression and function of lysophosphatidic acid LPA1 receptor in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lysophosphatidic acid receptor 1 modulates lipopolysaccharide-induced inflammation in alveolar epithelial cells and murine lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Emerging Roles of Lysophosphatidic Acid in Macrophages and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Lysophosphatidic Acid Receptor 1 Is Important for Intestinal Epithelial Barrier Function and Susceptibility to Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. LPA1-mediated inhibition of CXCR4 attenuates CXCL12-induced signaling and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

The LPA1 Receptor in Fibrotic Diseases: A Technical Guide to a Core Pathological Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden, leading to organ failure and high mortality rates. A central player in the pathogenesis of fibrosis across multiple organs is the lysophosphatidic acid receptor 1 (LPA1). Activation of LPA1 by its ligand, lysophosphatidic acid (LPA), triggers a cascade of pro-fibrotic cellular events, including fibroblast recruitment, proliferation, and differentiation into myofibroblasts, as well as promoting inflammation and vascular leakage. This technical guide provides an in-depth overview of the role of LPA1 in fibrotic diseases, detailing its signaling pathways, summarizing key quantitative data on its expression and the effects of its inhibition, and outlining core experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and drug development professionals targeting the LPA1 pathway for novel anti-fibrotic therapies.

The LPA-LPA1 Signaling Axis in Fibrosis

Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as a potent signaling molecule in a wide array of biological processes, including wound healing.[1] However, in the context of chronic injury, the LPA signaling pathway can become dysregulated, driving pathological fibrosis.[2] Of the at least six identified LPA receptors, LPA1 has been extensively implicated as a core mediator in the progression of fibrotic diseases in organs such as the lungs, skin, and kidneys.[1][3]

Elevated levels of LPA have been detected in the bronchoalveolar lavage fluid (BALF) of patients with idiopathic pulmonary fibrosis (IPF) and in the serum of those with systemic sclerosis (SSc).[3] This increased LPA concentration leads to the overstimulation of LPA1, which is highly expressed on fibroblasts, the primary effector cells in fibrosis.[3][4] LPAR1 mRNA has been shown to be the most highly expressed among the LPA receptor family in pulmonary fibroblasts.[3] This sustained signaling promotes a cascade of pro-fibrotic events:

-

Fibroblast Recruitment and Proliferation: LPA1 signaling is a potent chemoattractant for fibroblasts, drawing them to the site of injury.[5]

-

Myofibroblast Differentiation: It drives the transformation of fibroblasts into contractile, matrix-producing myofibroblasts.[4]

-

Epithelial Cell Apoptosis: The pathway can induce the death of epithelial cells, contributing to tissue damage and a pro-fibrotic environment.[3]

-

Vascular Leakage: LPA1 activation can impair endothelial cell barrier function, leading to vascular leakage that exacerbates inflammation and fibrosis.[5]

Given its central role, targeting the LPA-LPA1 axis has become a promising therapeutic strategy for a range of fibrotic conditions.[1]

LPA1 Signaling Pathways

LPA1 is a G protein-coupled receptor (GPCR) that couples to at least three families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13.[6] Activation by LPA initiates distinct downstream signaling cascades that culminate in the varied pro-fibrotic cellular responses.

-

Gαi/o Pathway: This pathway is primarily associated with the inhibition of adenylyl cyclase and the activation of the PI3K-Akt and MAPK/ERK signaling cascades, which are crucial for cell survival and proliferation.

-

Gαq/11 Pathway: Coupling to Gαq/11 activates Phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), respectively, influencing cell migration and inflammatory responses.[6]

-

Gα12/13 Pathway: This is a key pathway for cytoskeletal reorganization. Activation of Gα12/13 leads to the stimulation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK pathway is fundamental for stress fiber formation, cell contraction, and migration, all critical events in myofibroblast activation.[6]

Quantitative Data Summary

The upregulation of LPA1 and the therapeutic potential of its antagonism are supported by quantitative data from both preclinical and clinical studies.

Table 1: LPA1 Expression in Fibrotic Conditions

| Condition | Tissue/Cell Type | Method | Finding | Citation(s) |

| Systemic Sclerosis (SSc) | Dermal Fibroblasts | RT-PCR | LPAR1 expression was higher than other LPA receptor subtypes. | [4] |

| Systemic Sclerosis (SSc) | Skin Biopsies | RT-PCR | LPAR1 expression was elevated compared with other LPA receptors. | [4] |

| Idiopathic Pulmonary Fibrosis (IPF) | Lung-Resident Mesenchymal Stem Cells | RT-qPCR | 4,726-fold and 9,311-fold higher expression of LPA1 mRNA compared to LPA2 and LPA3, respectively. | [7] |

| Idiopathic Pulmonary Fibrosis (IPF) | Lung Tissue | Radioligand Binding | Increased LPAR1 specific binding signal in diseased compared to healthy donor lungs. | [8] |

Table 2: Efficacy of LPA1 Antagonists in Clinical Trials (Phase 2)

| Compound | Disease | Primary Endpoint | Dosage | Result vs. Placebo | Citation(s) |

| BMS-986278 (Admilparant) | Idiopathic Pulmonary Fibrosis (IPF) | Rate of change in % predicted FVC over 26 weeks | 60 mg BID | 62% relative reduction in rate of decline. Mean difference of 1.8%. | [8][9] |

| 30 mg BID | Not effective compared to placebo. | [9] | |||

| BMS-986278 (Admilparant) | Progressive Pulmonary Fibrosis (PPF) | Rate of change in % predicted FVC over 26 weeks | 60 mg BID | 69-74% relative reduction in rate of decline. Treatment difference of 2.9-3.2%. | [2][10][11] |

| 30 mg BID | 37% relative reduction in rate of decline. Treatment difference of 1.6%. | [11] | |||

| SAR100842 | Diffuse Cutaneous Systemic Sclerosis (dcSSc) | Change in modified Rodnan Skin Score (mRSS) over 8 weeks | N/A | Numerically greater reduction in mRSS (-3.57 vs -2.76), but not statistically significant (p=0.46). | [12] |

Key Experimental Protocols

Investigating the role of LPA1 in fibrosis involves a range of in vivo and in vitro experimental models.

References

- 1. cdn.origene.com [cdn.origene.com]

- 2. The LPAR1 antagonist, PIPE-791 produces antifibrotic effects in models of lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. rndsystems.com [rndsystems.com]

- 7. Lysophosphatidic acid induces migration of human lung-resident mesenchymal stem cells through the β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Large-scale analysis of longitudinal skin gene expression in systemic sclerosis reveals relationships of immune cell and fibroblast activity with skin thickness and a trend towards normalisation over time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunofluorescent staining of formalin-fixed OCT-embedded human lung tissue [protocols.io]

- 11. 812.2 Lung FFPE Multiplexed Immunofluorescence Phenocycler-Fusion® Antibody Validation Protocol [protocols.io]

- 12. origene.com [origene.com]

The Role of Lysophosphatidic Acid Receptor 1 (LPA1) Antagonism in Idiopathic Pulmonary Fibrosis: A Technical Guide for Researchers

An In-depth Examination of the Core Biology, Preclinical Evidence, and Clinical Development of LPA1-Targeted Therapies for Idiopathic Pulmonary Fibrosis (IPF).

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive interstitial lung disease with a grim prognosis.[1] The disease is characterized by the relentless scarring of lung tissue, leading to an irreversible decline in lung function.[1] While current standard-of-care treatments can slow disease progression, they do not halt or reverse the fibrotic process, highlighting the urgent need for novel therapeutic strategies.[2] A growing body of evidence has implicated the lysophosphatidic acid (LPA) signaling pathway, particularly through its receptor LPA1, as a central mediator in the pathogenesis of IPF.[1][3] This has positioned LPA1 as a highly attractive therapeutic target for the development of new anti-fibrotic drugs.

This technical guide provides a comprehensive overview of the LPA1 receptor antagonist landscape for IPF research. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the underlying biology, key experimental protocols, and a summary of the preclinical and clinical data for prominent LPA1 antagonists.

The LPA-LPA1 Signaling Axis in Pulmonary Fibrosis

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), of which LPA1 is a key member in the context of fibrosis.[4] In response to lung injury, LPA levels are elevated in the bronchoalveolar lavage fluid (BALF) of IPF patients.[4] The binding of LPA to LPA1 on various cell types, including fibroblasts and epithelial cells, triggers a cascade of pro-fibrotic events.[3][4]

LPA1 couples to at least three major families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13.[1][5] Activation of these pathways leads to:

-

Fibroblast recruitment, proliferation, and differentiation: LPA1 signaling promotes the migration of fibroblasts to the site of injury and their subsequent proliferation and differentiation into myofibroblasts, the primary cells responsible for excessive extracellular matrix (ECM) deposition.[3]

-

Epithelial cell injury and apoptosis: The LPA-LPA1 axis can induce apoptosis in alveolar epithelial cells, contributing to the breakdown of the alveolar-capillary barrier and further propagating the fibrotic response.[3]

-

Increased vascular permeability: LPA1 activation can lead to vascular leakage, facilitating the influx of inflammatory cells and pro-fibrotic mediators into the lung interstitium.[4]

The downstream signaling cascades initiated by LPA1 activation are complex and multifaceted. The Gα12/13-Rho/ROCK pathway is a critical driver of cytoskeletal reorganization and the expression of pro-fibrotic genes like connective tissue growth factor (CTGF).[6][7] The Gαq/11-PLC pathway stimulates calcium mobilization and further contributes to fibroblast activation.[1][5]

Key LPA1 Receptor Antagonists in Development

Several small molecule LPA1 antagonists have been investigated for the treatment of IPF. This section summarizes the key preclinical and clinical findings for some of the most prominent candidates.

BMS-986020 (and its active metabolite AM095/AM152)

BMS-986020 was one of the first LPA1 antagonists to be evaluated in clinical trials for IPF.[8] Its active form is AM095 (also referred to as AM152).[9]

-

Preclinical Data: In preclinical studies, AM966 (a closely related analog) was shown to be a potent and selective LPA1 antagonist.[10] It inhibited LPA-stimulated intracellular calcium release with an IC50 of 17 nM and LPA-induced chemotaxis of human lung fibroblasts with an IC50 of 181 nM.[10] In the mouse bleomycin (B88199) model of lung fibrosis, these antagonists demonstrated anti-fibrotic activity.[10][11]

-

Clinical Data: A Phase 2 trial (NCT01766817) demonstrated that twice-daily treatment with 600 mg of BMS-986020 significantly slowed the rate of decline in Forced Vital Capacity (FVC) over 26 weeks compared to placebo.[8][12][13] However, the study was terminated early due to dose-related elevations in hepatic enzymes and cases of cholecystitis, which were attributed to off-target effects, including the inhibition of the bile salt export pump (BSEP).[8][14]

BMS-986278 (Admilparant)

BMS-986278 is a second-generation LPA1 antagonist designed to have an improved safety profile compared to BMS-986020.[2][15]

-

Preclinical Data: BMS-986278 is a potent LPA1 antagonist with a human LPA1 Kb of 6.9 nM.[16][17] Importantly, it has negligible activity at bile acid transporters like BSEP (IC50 > 100 µM), which is believed to mitigate the risk of hepatobiliary toxicity seen with its predecessor.[9][11] It has shown anti-fibrotic activity in the chronic rat intratracheal bleomycin model, with a 10 mg/kg dose resulting in a 56% decrease in the picrosirius red staining area of the lung.[2] It also demonstrates excellent oral bioavailability in multiple preclinical species.[2][18]

-

Clinical Data: A Phase 2 study (NCT04308681) evaluated BMS-986278 in patients with IPF and Progressive Pulmonary Fibrosis (PPF).[19][20] The results showed that a 60 mg twice-daily dose of BMS-986278 reduced the rate of decline in percent predicted FVC by 62% compared to placebo over 26 weeks in IPF patients.[20][21] The drug was well-tolerated, with rates of adverse events comparable to placebo.[20] Following these positive results, BMS-986278 is advancing to a global Phase 3 clinical trial program.[22]

HZN-825 (Fipaxalparant)

HZN-825 is another LPA1 antagonist being investigated for IPF.

-

Clinical Data: HZN-825 is being evaluated in a Phase 2b pivotal trial (NCT05032066) in subjects with IPF.[5][23][24] The trial is designed to assess the efficacy, safety, and tolerability of 300 mg once-daily and 300 mg twice-daily doses compared to placebo over 52 weeks, with the primary endpoint being the change in FVC.[18]

Quantitative Data Summary

The following tables summarize the available quantitative data for the key LPA1 antagonists.

Table 1: Preclinical In Vitro Potency and Pharmacokinetics

| Compound | Target | Assay | IC50 / Kb | Oral Bioavailability (%) | Reference(s) |

| AM966 | Human LPA1 | Calcium Release | 17 nM | - | [10][25] |

| Human LPA1 | Fibroblast Chemotaxis | 181 nM | - | [10][25] | |

| BMS-986278 | Human LPA1 | Binding Affinity | 6.9 nM | Mouse: 70, Rat: 100, Monkey: 79 | [2][16][17][18] |

| BMS-986020 | BSEP | Inhibition | 1.8 µM | - | [9] |

| MDR3 | Inhibition | 7.5 µM | - | [9] | |

| BMS-986278 | BSEP | Inhibition | > 50 µM | - | [2] |

| OATP1B1 | Inhibition | 35.5 µM | - | [2] |

Table 2: Clinical Trial Efficacy Data (IPF)

| Compound | Trial Phase | Dose | Treatment Duration | Primary Endpoint | Result vs. Placebo | Reference(s) |

| BMS-986020 | Phase 2 | 600 mg BID | 26 weeks | Rate of FVC decline | Significantly slower rate of decline (p=0.049) | [8][13] |

| BMS-986278 | Phase 2 | 60 mg BID | 26 weeks | Rate of ppFVC decline | 62% relative reduction in the rate of decline | [20][21] |

| HZN-825 | Phase 2b | 300 mg QD/BID | 52 weeks | Change in FVC | Ongoing | [18][23] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in LPA1 antagonist research.

In Vivo: Bleomycin-Induced Pulmonary Fibrosis Model

This is the most widely used animal model to study IPF and evaluate the efficacy of anti-fibrotic compounds.

Methodology:

-

Animal Model: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.

-

Induction of Fibrosis: On day 0, mice are anesthetized, and a single dose of bleomycin sulfate (typically 1.5-3.0 U/kg) dissolved in sterile saline is administered via intratracheal instillation.[9] Control animals receive an equal volume of sterile saline.

-

Treatment: The LPA1 antagonist is typically administered orally (gavage) once or twice daily, starting either prophylactically (before or at the time of bleomycin administration) or therapeutically (several days after bleomycin administration). A vehicle control group is also included.

-

Monitoring: Animals are monitored daily for weight loss and signs of distress.

-

Endpoint Analysis: At a predetermined time point (e.g., day 14 or 21), animals are euthanized.

-